

an overview of fumed silica's applications in pharmaceuticals.

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Introduction to Fumed Silica in Pharmaceutical Formulations

Fumed **silica**, also known as pyrogenic **silica**, is a synthetic, amorphous, and colloidal form of silicon dioxide (SiO₂) with the CAS number 7631-86-9.[1] It is produced by the vapor-phase hydrolysis of a silicon compound, typically silicon tetrachloride, in a high-temperature flame.[2] This process results in microscopic, non-porous droplets of amorphous **silica** that fuse into branched, chain-like three-dimensional secondary particles, which then agglomerate.[2] The final product is a white, fluffy powder characterized by an extremely low bulk density, high purity (typically >99.8%), and a large specific surface area (ranging from 50 to 600 m²/g).[2][3]

Its unique physicochemical properties—including its high surface area, particle morphology, and surface chemistry—make fumed **silica** a highly versatile and valuable excipient in the pharmaceutical industry.[1] It addresses numerous challenges in drug formulation and manufacturing, from improving the manufacturability of solid dosage forms to enhancing the stability and performance of semi-solid and liquid formulations.[4][5] Fumed **silica** is available in two primary forms: hydrophilic (untreated) and hydrophobic (surface-treated), each offering distinct functionalities tailored to different formulation requirements.[1][6]

Core Applications in Pharmaceutical Technology

Fumed **silica** performs a multitude of functions in pharmaceutical products, acting as a glidant, anti-caking agent, tablet disintegrant, viscosity-modifying agent, suspending agent, and a



carrier for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Glidant and Anti-Caking Agent for Improved Powder Flow

One of the most critical applications of fumed **silica** in solid dosage manufacturing is to improve the flow properties of powders.[7][8] Many pharmaceutical powders, particularly fine or micronized APIs, exhibit poor flowability and cohesiveness due to interparticle friction and van der Waals forces.[9][10] This poor flow can lead to significant manufacturing issues, including inconsistent tablet weight, non-uniform die filling, and reduced production speed.[1][11]

Fumed **silica** particles adhere to the surface of the host powder particles, acting as physical spacers that reduce interparticle cohesion.[9][10] This "dry coating" mechanism minimizes friction and allows particles to move more freely relative to one another, thereby improving the overall flowability of the powder blend.[9][10] This enhancement is crucial for both batch and continuous manufacturing processes, ensuring uniform and consistent powder feed into tablet presses and capsule fillers.[1][5] As an anti-caking agent, fumed **silica** adsorbs moisture from the powder's surface, preventing the formation of liquid bridges and particle agglomeration, which maintains the free-flowing nature of the formulation during storage.[8]

Tablet Disintegrant

In addition to improving pre-compression powder properties, fumed **silica** can also act as a disintegrant in tablet formulations.[4] Disintegrants are added to tablets to facilitate their breakup into smaller particles upon contact with aqueous fluids in the gastrointestinal tract, which is a prerequisite for drug dissolution and subsequent absorption.[12][13] Fumed **silica**'s high affinity for water and its ability to facilitate water penetration into the tablet matrix (a process known as wicking) contribute to its disintegrating properties.[4] It helps to disrupt the cohesive forces holding the tablet together, leading to faster disintegration times.[4]

Rheology Modifier and Stabilizer in Semi-Solid and Liquid Systems

In liquid and semi-solid formulations such as gels, creams, ointments, and suspensions, fumed **silica** is a highly effective rheology modifier.[4][14] When dispersed in a liquid, the fumed **silica**



particles form a three-dimensional hydrogen-bonded network.[14] This network structure imparts a significant increase in viscosity and provides thixotropic, shear-thinning behavior.[14] [15] This means the formulation is thick and stable at rest but flows easily when shear stress is applied (e.g., shaking, spreading, or syringing), returning to its high-viscosity state once the stress is removed.[15]

This property is invaluable for:

- Thickening: Adjusting the viscosity of creams and gels to achieve the desired consistency.[4]
- Suspending Agent: Preventing the settling of active ingredients or other solid particles in liquid suspensions, ensuring uniform dosage throughout the product's shelf life.[4][15]
- Stabilization: Preventing phase separation in emulsions and maintaining the consistency of ointments over a wide range of temperatures.[4]

Carrier for Poorly Soluble Drugs

A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which limits their oral bioavailability.[16] Fumed **silica**, with its high surface area and porosity, serves as an effective carrier to enhance the solubility and dissolution rate of these drugs.[7][16] When a poorly soluble drug is loaded onto fumed **silica**, typically via a solvent evaporation method, it is adsorbed onto the surface in a molecularly dispersed or amorphous state.[7][17] This prevents the drug from crystallizing and presents it to the dissolution medium in a high-energy, more soluble form.[7][17] Upon contact with gastrointestinal fluids, the drug molecules readily desorb from the **silica** surface, leading to a higher concentration of dissolved drug and potentially enhanced absorption.[7][16] Studies have shown significant increases in the dissolution rates of drugs like ibuprofen and raloxifene when formulated with fumed **silica**.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and applications of fumed **silica** in pharmaceuticals.

Table 1: Physicochemical Properties of Common Pharmaceutical Fumed Silica Grades



Property	AEROSIL® 200 Pharma	CAB-O-SIL® M-5P	Unit
Specific Surface Area (BET)	200 ± 25	~200	m²/g
Tamped/Bulk Density	~50 / ~20	~50 / <60	g/L
Primary Particle Size	12	14	nm
Silicon Dioxide Content	> 99.8	> 99.8	%
pH (4% aqueous suspension)	3.7 - 4.5	3.7 - 4.3	-

Data sourced from manufacturer technical datasheets and literature.[3][18]

Table 2: Typical Concentration of Fumed Silica in Pharmaceutical Formulations

Application	Formulation Type	Typical Concentration (% w/w)	Reference(s)
Glidant / Flow Aid	Tablets, Capsules	0.1 - 1.0	[4]
Anti-Caking Agent	Powders	0.1 - 2.0	[19]
Tablet Disintegrant	Tablets	1.0 - 5.0	[4]
Viscosity Control	Gels, Creams, Ointments	1.0 - 10.0	[14][15]

| Anti-Settling Agent | Suspensions | 0.5 - 1.5 |[4] |

Table 3: Impact of Fumed Silica on Pharmaceutical Formulation Properties



Parameter	Effect of Fumed Silica Addition	Quantitative Example	Reference(s)
Angle of Repose	Decrease (Improved Flowability)	Addition of 0.6 wt% fumed silica can reduce the angle of repose by 5-10°.	[20][21]
Tablet Hardness	Can increase or decrease depending on concentration and formulation.	Addition of >20% fumed silica can decrease tablet tensile strength.	[22]
Drug Solubility	Increase for poorly soluble drugs	33-37% increase in Ibuprofen solubility in phosphate buffer.	[7]

| Viscosity of Gels | Significant Increase | Suspensions with >3 vol.% fumed **silica** exhibit gel-like microstructures. |[9] |

Table 4: Comparison of Hydrophilic and Hydrophobic Fumed Silica

Feature	Hydrophilic Fumed Silica	Hydrophobic Fumed Silica	Reference(s)
Surface Chemistry	Dense silanol (Si- OH) groups	Surface silanols are replaced with non-polar groups (e.g., methyl)	[1][6]
Wettability	Wetted by water; dispersible in polar systems	Repels water; not dispersible in water	[1][6]
Hygroscopicity	High moisture absorption	Low moisture absorption	[6]



| Primary Applications | Thickening non-polar liquids, powder flow aid, drug carrier | Thickening polar liquids (e.g., epoxy resins), water-repellent formulations, improving corrosion resistance | [6][23] |

Detailed Experimental Protocols Measurement of Powder Flowability by Angle of Repose (Based on USP <1174>)

This method determines the static angle of repose, which is a measure of a powder's interparticulate friction.[24][25]

Apparatus:

- Funnel with a specified orifice diameter.
- Stand and clamp to hold the funnel at a fixed height.
- Flat, circular base with a fixed diameter, free from vibration.
- Ruler or caliper.

- Position the funnel using the stand and clamp at a fixed height (e.g., 2 cm) above the center of the flat base.[26]
- Carefully pour the powder blend into the funnel until it is full.
- Allow the powder to flow freely through the orifice onto the base, forming a conical pile.
- Continue pouring until the apex of the powder cone just touches the tip of the funnel.
- Carefully measure the height (h) of the cone and the radius (r) of its base.
- Calculate the angle of repose (θ) using the following equation: $\theta = \tan^{-1}(h/r)$



 Perform the measurement in triplicate and report the average value. The flowability can be classified based on the angle (e.g., <30° indicates excellent flow, while >55° indicates very poor flow).[27]

Tablet Disintegration Test (Based on USP <701>)

This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.[4][28]

Apparatus:

- Basket-rack assembly consisting of six transparent tubes with a 10-mesh stainless steel wire screen at the bottom.
- A 1000-mL low-form beaker to hold the immersion fluid.
- A thermostatic system to maintain the fluid temperature at $37 \pm 2^{\circ}$ C.
- A device to raise and lower the basket assembly at a constant frequency of 29-32 cycles per minute over a distance of 53-57 mm.

- Fill the beaker with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[28][29]
- Place one tablet in each of the six tubes of the basket-rack assembly.
- If specified in the monograph, add a perforated plastic disk on top of each tablet.
- Lower the basket into the immersion fluid and start the apparatus.
- Operate the apparatus for the time specified in the monograph (typically 30 minutes for uncoated tablets).[28]
- At the end of the specified time, lift the basket from the fluid and observe the tablets.



Acceptance Criteria: The tablets pass the test if all six have completely disintegrated.
 Complete disintegration is defined as the state where any residue, except for fragments of insoluble coating, is a soft mass with no firm core. If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets; not fewer than 16 of the total 18 tablets must disintegrate. [28][29]

Preparation of Drug-Loaded Fumed Silica via Solvent Evaporation

This method is commonly used to load poorly soluble drugs onto fumed **silica** in an amorphous state.[7][30]

Materials:

- Active Pharmaceutical Ingredient (API).
- Fumed silica (e.g., AEROSIL® 200).
- A volatile organic solvent in which the API is soluble (e.g., ethanol, methanol, chloroform).[7]

- Dissolve a known amount of the API completely in the selected organic solvent.
- Disperse a pre-weighed amount of fumed **silica** into the API solution.
- Sonicate the suspension for a short period (e.g., 3-5 minutes) to ensure uniform dispersion
 of the silica particles.[13]
- Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-40°C).[13][31]
- Once the solvent is removed, a dry powder will remain.
- Collect the resulting powder and place it in a vacuum dryer for an extended period (e.g., 24-48 hours) to remove any residual solvent.[13][31]



 The final drug-loaded silica powder can then be characterized for drug content, amorphization (via PXRD and DSC), and dissolution performance.

In-Vitro Drug Dissolution Test (Based on USP <711>)

This test measures the rate and extent of drug release from a dosage form, such as a tablet containing drug-loaded fumed **silica**.[32][33]

Apparatus:

- USP Apparatus 2 (Paddle Apparatus) is commonly used.
- Dissolution vessels (typically 1000 mL).
- A water bath to maintain the temperature at 37 ± 0.5°C.
- A motor to rotate the paddles at a specified speed (e.g., 50 or 75 rpm).

- Prepare the dissolution medium (e.g., phosphate buffer pH 6.8, simulated gastric fluid) and deaerate it.[32][34]
- Fill each dissolution vessel with a specified volume (e.g., 900 mL) of the medium and allow it to equilibrate to 37 ± 0.5°C.
- Place one dosage unit (e.g., one tablet or a quantity of drug-loaded powder) into each vessel.
- Immediately start the apparatus and rotate the paddles at the specified speed.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
- Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
- Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



• Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Visualizations: Mechanisms and Workflows



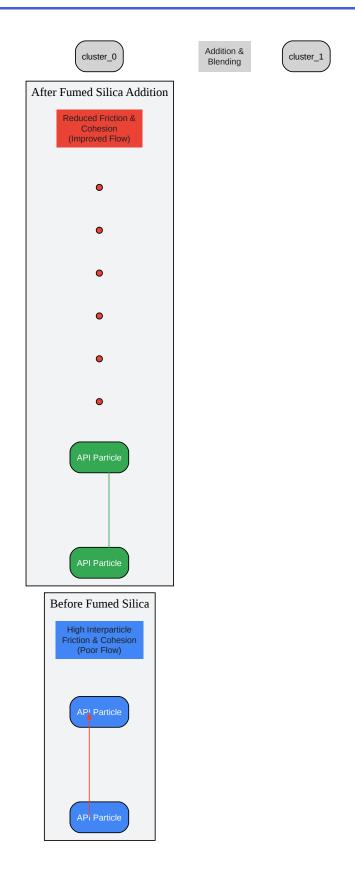


Figure 1. Mechanism of fumed silica as a glidant to improve powder flow.



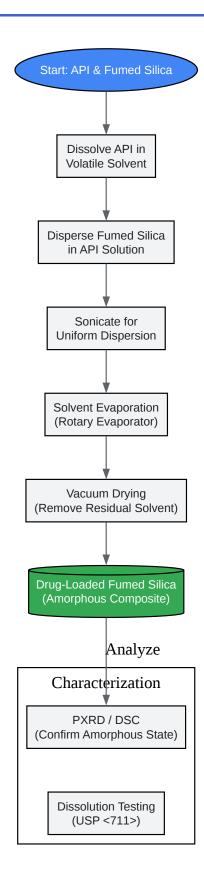


Figure 2. Experimental workflow for preparing and testing drug-loaded fumed silica.



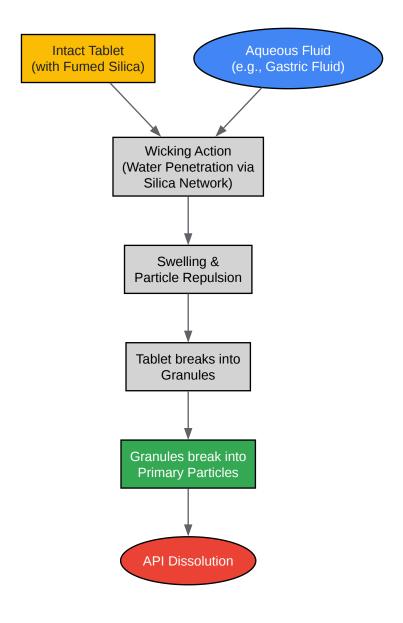


Figure 3. Role of fumed **silica** in enhancing tablet disintegration.



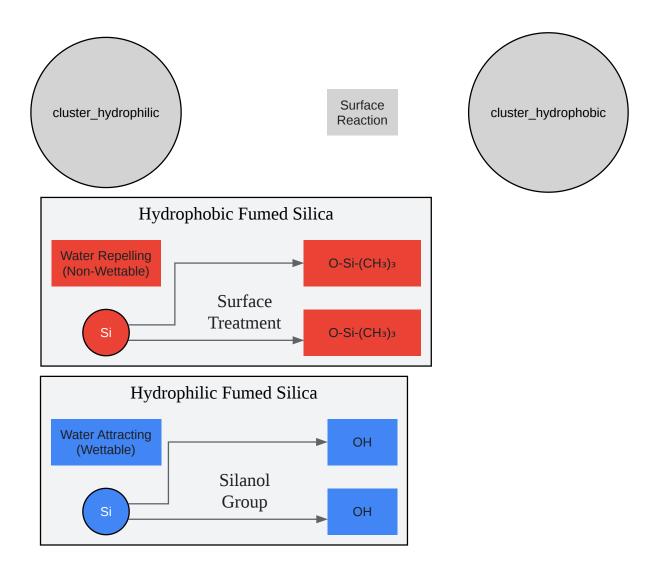


Figure 4. Surface chemistry of hydrophilic vs. hydrophobic fumed silica.

Conclusion

Fumed **silica** is a multifunctional excipient that provides significant advantages in pharmaceutical formulation and manufacturing. Its ability to act as a glidant and anti-caking agent ensures efficient production of solid dosage forms with consistent quality.[1][5] In liquid and semi-solid systems, it offers precise rheology control, enhancing stability and user experience.[4] Furthermore, its application as a carrier for poorly soluble drugs presents a valuable strategy to overcome bioavailability challenges, a critical hurdle in modern drug development.[16] The availability of different grades, particularly hydrophilic and hydrophobic



variants, allows formulators to select the optimal material for their specific application needs. A thorough understanding of its properties, combined with standardized characterization methods, enables researchers and drug development professionals to leverage fumed **silica** to its full potential, leading to the creation of safer, more effective, and robust pharmaceutical products.

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